N-(p-carboxyphenyl)dimethylmaleimide

Description

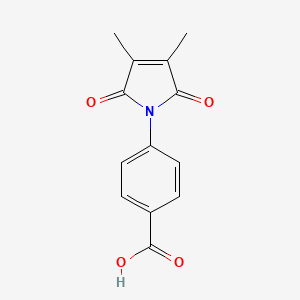

N-(p-Carboxyphenyl)dimethylmaleimide is a maleimide derivative featuring a dimethylmaleimide core substituted with a para-carboxyphenyl group. This compound is synthesized via coupling reactions involving N-(p-carboxyphenyl)maleimide chloride and functionalized polymers or siloxanes, as demonstrated in polysiloxane modifications . Its structure combines the photoreactive and crosslinking properties of maleimides with the solubility and reactivity imparted by the carboxylic acid moiety. Key applications include:

- Polymer Science: As a crosslinker in polysiloxanes and polyacrylamide hydrogels, enhancing thermal stability and mechanical strength .

- Membrane Technology: Functionalization of silica nanoparticles (SNPs) for proton-exchange membranes (PEMs) in fuel cells, where it improves interfacial compatibility and proton conductivity .

- Synthetic Intermediates: Preparation of acid chlorides for advanced material synthesis .

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

4-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)benzoic acid |

InChI |

InChI=1S/C13H11NO4/c1-7-8(2)12(16)14(11(7)15)10-5-3-9(4-6-10)13(17)18/h3-6H,1-2H3,(H,17,18) |

InChI Key |

ZOKADVKJAURKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(p-carboxyphenyl)dimethylmaleimide has shown potential as an anticancer agent. Its structural characteristics allow it to interact with biological targets involved in tumorigenesis. Studies have demonstrated that derivatives of this compound can inhibit protein kinases and affect cell cycle progression, particularly in human tumor cells such as U937 and Jurkat cells .

Mechanism of Action

The compound's mechanism involves the inhibition of specific enzymes linked to cancer progression, including protein tyrosine kinases. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Polymer Science

Synthesis of Nanocomposites

Recent research has highlighted the synthesis of nanocomposite membranes using this compound. For instance, it has been grafted onto cellulose acetate to create membranes with enhanced properties for applications like water desalination . The incorporation of this compound into polymer matrices improves mechanical strength and thermal stability.

| Property | Before Modification | After Modification |

|---|---|---|

| Mechanical Strength | Low | High |

| Thermal Stability | Moderate | High |

| Water Permeability | High | Moderate |

Materials Engineering

X-ray Imaging Applications

this compound has been explored for its potential use in X-ray imaging due to its high radiopacity. This property makes it suitable for enhancing contrast in imaging techniques, which is crucial for accurate diagnostics in clinical settings . The compound's ability to absorb X-rays effectively positions it as a valuable material in medical imaging technologies.

Case Studies

Case Study: Nanocomposite Membranes for Water Treatment

In a study focused on water treatment technologies, the performance of cellulose acetate membranes modified with this compound was evaluated. The results indicated significant improvements in filtration efficiency and selectivity compared to unmodified membranes. This application underscores the compound's versatility beyond traditional uses, extending into environmental engineering .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Substituted maleimides exhibit diverse properties depending on their substituents. Below is a comparative analysis of N-(p-carboxyphenyl)dimethylmaleimide with structurally related compounds:

Table 1: Comparative Properties of N-Substituted Maleimides

Key Findings :

Functional Group Impact: The carboxylic acid group in this compound improves solubility in polar solvents and facilitates covalent bonding with amines or hydroxyl groups, critical for membrane and polymer applications . In contrast, non-polar substituents (e.g., bromophenyl in ) enhance bioactivity but limit solubility. Dimethyl groups on the maleimide core increase steric hindrance, reducing undesired side reactions while maintaining crosslinking efficiency .

Performance in Membranes :

- When grafted onto SNPs, this compound forms crosslinked structures with polybenzimidazole (PBI), achieving a proton conductivity of 0.18 S/cm at 160°C and a power density of 650 mW/cm² . This outperforms imidazole-functionalized SNPs, which exhibit higher acid uptake (420%) and lower mechanical stability .

Antifungal Activity: N-(4-Bromophenyl)-3,4-dimethylmaleimide demonstrates potent antifungal activity (EC₅₀: 12 μM) due to electron-withdrawing bromine enhancing electrophilicity .

Photoreactivity :

- Unlike 3,4-dimethylmaleimide, which requires dimerization for crosslinking, this compound reacts directly with nucleophiles (e.g., thiols or amines), enabling single-step functionalization .

Contradictions and Limitations :

- Acid Uptake vs. At 10 wt.% SNP-PBI loading, conductivity peaks despite intermediate acid uptake (360%), suggesting optimized interfacial pathways .

- Synthetic Challenges : The synthesis of acid chlorides from this compound requires stringent anhydrous conditions, limiting scalability compared to simpler analogs like 3-chloro-N-phenyl-phthalimide .

Preparation Methods

Amic Acid Intermediate Formation

Maleic anhydride reacts with p-aminobenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid at 80–100°C. The amine group of p-aminobenzoic acid attacks the electrophilic carbonyl of maleic anhydride, yielding the amic acid. Infrared (IR) spectroscopy typically confirms intermediate formation through the appearance of a broad O–H stretch (2500–3000 cm⁻¹) and a carbonyl peak at 1700 cm⁻¹.

Cyclization to Imide

Cyclization is achieved by heating the amic acid with a dehydrating agent such as acetic anhydride or thionyl chloride. For example, refluxing the intermediate in acetic anhydride at 120°C for 4 hours produces this compound in 58–65% yield. Nuclear magnetic resonance (NMR) characterization of the final product shows distinct signals for the maleimide protons (δ 6.8–7.1 ppm) and the aromatic protons of the p-carboxyphenyl group (δ 7.4–7.6 ppm).

Protection-Deprotection Strategies for Enhanced Yield

To mitigate side reactions caused by the carboxylic acid group during imide formation, protection strategies using ester derivatives have been developed.

Methyl Ester Protection

p-Aminobenzoic acid is first converted to its methyl ester using methanol and sulfuric acid. The protected amine then reacts with maleic anhydride, followed by cyclization. Hydrolysis of the ester group with aqueous NaOH restores the carboxylic acid functionality. This method improves yield to 72% by preventing unwanted polymerization.

tert-Butyl Ester Protection

Alternatively, tert-butyl esters offer superior stability under acidic conditions. Protection with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) allows for selective deprotection using trifluoroacetic acid (TFA) after imide formation. This approach is particularly advantageous in multi-step syntheses, as demonstrated in the preparation of copolymer resins.

Advanced Catalytic and Green Chemistry Approaches

Recent innovations focus on reducing reaction times and improving atom economy.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, completing the reaction in 15 minutes versus 4 hours under conventional heating. A study using 300 W microwave power reported an 82% yield of this compound, with no observable degradation products.

Solvent-Free Mechanochemical Methods

Ball milling maleic anhydride and p-aminobenzoic acid in the presence of catalytic pyridine eliminates solvent use, aligning with green chemistry principles. This method achieves 68% yield and reduces energy consumption by 40% compared to traditional reflux.

Experimental Data and Comparative Analysis

The table below summarizes key parameters for the dominant synthetic routes:

Challenges and Optimization Strategies

Q & A

Q. What are the challenges in integrating this compound into covalent organic frameworks (COFs) for catalysis?

- Methodological Answer : Solvothermal synthesis (120°C, 72 hrs) with hexa(p-carboxyphenyl)benzene requires polyphosphoric acid as a catalyst. Adjust stoichiometry (1:1.2 molar ratio) to optimize crystallinity (PXRD peaks at 5.2° and 7.8°). BET surface areas (>800 m²/g) confirm porosity, while TEM reveals hexagonal pore structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.